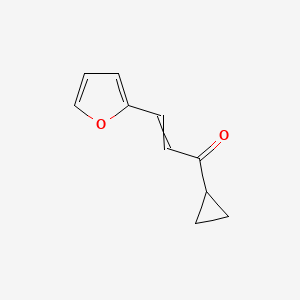![molecular formula C18H19ClN6O2 B14098057 8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098057.png)
8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic compound that belongs to the class of purine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and hydrazone formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, purine derivatives are often studied for their potential as enzyme inhibitors, antiviral agents, and anticancer drugs. The specific compound might exhibit similar activities, making it a candidate for drug development and biochemical research.
Medicine
In medicine, compounds with similar structures are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways and treat diseases.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its properties might make it suitable for applications requiring high stability and reactivity.
Mecanismo De Acción
The mechanism of action of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” would depend on its specific interactions with molecular targets. It might inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. Detailed studies are required to elucidate these mechanisms and identify the pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other purine derivatives with various substituents. Examples might include:
- 6-Mercaptopurine
- Azathioprine
- Allopurinol
Uniqueness
The uniqueness of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” lies in its specific substituents and their arrangement. These structural features might confer unique biological activities and chemical reactivity, distinguishing it from other purine derivatives.
Propiedades
Fórmula molecular |
C18H19ClN6O2 |
|---|---|
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
8-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C18H19ClN6O2/c1-10(2)9-25-14-15(24(4)18(27)21-16(14)26)20-17(25)23-22-11(3)12-5-7-13(19)8-6-12/h5-8H,1,9H2,2-4H3,(H,20,23)(H,21,26,27)/b22-11- |
Clave InChI |
CHXVSWCKXFYXEX-JJFYIABZSA-N |
SMILES isomérico |
CC(=C)CN1C2=C(N=C1N/N=C(/C)\C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
SMILES canónico |
CC(=C)CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097982.png)

![1-methyl-3-(2-methylprop-2-en-1-yl)-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097991.png)


![2-Cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14097995.png)
![5-[1-[(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14098001.png)
![(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B14098008.png)
![2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098014.png)
![6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B14098023.png)
![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098031.png)
![7-Chloro-1-(3,4-diethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098032.png)
![2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098040.png)
![N-[(1Z)-1-(naphthalen-2-yl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14098046.png)
